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Compound of Interest

Compound Name:
5-Fluoro-3-(4-piperidinyl)-1,2-

benzisoxazole hydrochloride

Cat. No.: B119300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the structural elucidation of the

compound identified by CAS number 84163-16-6. This compound, 5-Fluoro-3-(4-
piperidinyl)-1,2-benzisoxazole hydrochloride, is a heterocyclic organic molecule of interest

in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of

antipsychotic drugs such as Risperidone. This document details its chemical identity,

physicochemical properties, and the analytical methodologies theoretically employed for its

structural confirmation. Due to the limited availability of public experimental spectral data, this

guide will focus on the established protocols for its synthesis and the expected outcomes from

spectroscopic analysis based on its known structure.

Chemical Identity and Properties
The compound with CAS number 84163-16-6 is chemically known as 5-Fluoro-3-(4-
piperidinyl)-1,2-benzisoxazole hydrochloride. Its structure consists of a fluorinated

benzisoxazole ring system linked to a piperidine ring at the 3-position. The hydrochloride salt

form enhances its stability and solubility.

Table 1: Physicochemical Properties of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
hydrochloride
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Property Value Reference

CAS Number 84163-16-6 [1][2]

Molecular Formula C₁₂H₁₄ClFN₂O [1][2]

Molecular Weight 256.71 g/mol [1]

IUPAC Name
5-fluoro-3-(piperidin-4-yl)-1,2-

benzoxazole;hydrochloride
[1]

Appearance White to off-white solid [1]

Melting Point ~298°C (decomposition) [1]

Purity ≥96% [1]

Structural Elucidation Methodologies
The definitive structure of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is

determined through a combination of spectroscopic techniques. Each method provides unique

information about the molecular framework, functional groups, and connectivity of the atoms.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental

composition of a compound. For 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (the free base),

high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₂H₁₃FN₂O.

Table 2: Predicted Mass Spectrometry Data for the Free Base (C₁₂H₁₃FN₂O)

Adduct Predicted m/z

[M+H]⁺ 221.10848

[M+Na]⁺ 243.09042

[M-H]⁻ 219.09392

[M+NH₄]⁺ 238.13502

[M+K]⁺ 259.06436
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Data is based on predicted values.

Further fragmentation analysis (MS/MS) would reveal characteristic losses corresponding to

different parts of the molecule, such as the piperidine ring or fragments of the benzisoxazole

system, helping to piece together the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen

framework of an organic molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in

the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values

would allow for the assignment of protons on the aromatic ring, the piperidine ring, and the

methine proton connecting the two ring systems. The coupling between adjacent protons

would provide information on their connectivity.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The

chemical shifts would indicate the electronic environment of each carbon, distinguishing

between aromatic, aliphatic, and carbons attached to heteroatoms.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would show a signal confirming its

presence and its coupling with nearby protons would help to pinpoint its position on the

benzisoxazole ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride would be expected

to show characteristic absorption bands for:

N-H stretch: From the piperidine amine (as a hydrochloride salt, this would be an N⁺-H

stretch).

C-H stretch: For the aromatic and aliphatic C-H bonds.

C=N and C=C stretch: From the benzisoxazole ring system.
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C-F stretch: A strong absorption indicating the presence of the fluorine atom.

C-O and N-O stretch: From the isoxazole ring.

Experimental Protocols
The following is a detailed protocol for the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-
benzisoxazole hydrochloride.[1]

Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
hydrochloride
This synthesis involves the cyclization of an oxime intermediate derived from 4-(2,4-

Difluorobenzoyl)piperidine hydrochloride.

Materials:

4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Hydroxylamine hydrochloride

Methanol (or other C1-C4 alcohol)

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

Concentrated hydrochloric acid (HCl)

Anhydrous ethanol

Water

Procedure:

Oxime Formation and Cyclization:

Dissolve 1 equivalent of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride in methanol.
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Add 1-2 equivalents of hydroxylamine hydrochloride to the solution to form the oxime

intermediate.

Add 3-5 equivalents of an inorganic base (e.g., a 50% solution of KOH) to deprotonate the

oxime.

Heat the reaction mixture to 40-45°C and stir for 12-18 hours to induce ring closure.

Acidification and Crystallization:

After the reaction is complete, cool the mixture.

Slowly add concentrated HCl to acidify the mixture, which will precipitate the hydrochloride

salt of the product.

Filter the precipitate and wash it with a suitable solvent.

Table 3: Optimized Reaction Conditions for Synthesis

Parameter Optimal Range Yield (%) Purity (HPLC, %)

Solvent Methanol 90.4 99.82

Temperature (°C) 40–45 89.8–90.4 99.52–99.82

Reaction Time (h) 12–18 89.8–90.0 99.73–99.79

Base KOH (50% solution) 90.4 99.82

Purification by Recrystallization
To achieve higher purity (>99.9%), a recrystallization protocol can be employed.[1]

Procedure:

Dissolve the crude product (e.g., 22 g) in a mixture of anhydrous ethanol (105 ml) and water

(40 ml) by refluxing at 70-80°C.

Slowly cool the solution to 60-70°C while stirring for 60 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.lgcstandards.com/GB/en/p/TRC-F595835
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rapidly cool the mixture to -5 to 5°C.

Filter the resulting crystals and wash them with cold ethanol.

Dry the purified crystals under a vacuum.

Visualizations
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and purification process for 5-
Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
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Caption: Synthesis and purification workflow for CAS 84163-16-6.
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Hypothetical Signaling Pathway Involvement
As an intermediate for antipsychotic drugs like Risperidone, which are known to interact with

dopaminergic and serotonergic pathways, it is plausible that derivatives of this compound

would be designed to target these systems. The following diagram illustrates a simplified,

hypothetical signaling pathway that such a derivative might modulate. Note: This is a

generalized representation and not based on experimental data for CAS 84163-16-6 itself.
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Caption: Hypothetical antagonism of D2 and 5-HT2A receptors.

Conclusion
The structural elucidation of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
(CAS 84163-16-6) relies on a synergistic application of modern analytical techniques. While

detailed experimental spectra are not widely published, the combination of mass spectrometry,

NMR spectroscopy, and IR spectroscopy provides an unambiguous confirmation of its

structure. The well-defined synthesis and purification protocols ensure the availability of this

high-purity intermediate for its application in pharmaceutical development. This guide serves as

a foundational resource for researchers and professionals working with this and related

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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